



# **Application Notes and Protocols for Tepotinib** Organoid Culture in Drug Response Testing

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tepotinib** is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase, which is a key driver in various cancers.[1][2] Alterations in the MET gene, such as exon 14 (METex14) skipping mutations and gene amplification, can lead to aberrant MET signaling, promoting tumor cell proliferation, survival, and invasion.[1][2][3] **Tepotinib** has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring METex14 skipping alterations.[4][5][6]

Patient-derived organoids (PDOs) have emerged as a robust preclinical model for personalized medicine and drug development.[7][8][9] These three-dimensional, self-organizing structures recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a valuable tool for predicting patient responses to targeted therapies like **Tepotinib**.[8][10][11]

These application notes provide detailed protocols for the establishment of patient-derived organoid cultures and their use in assessing the dose-dependent response to **Tepotinib**.

## **Signaling Pathway of Tepotinib Action**

**Tepotinib** functions by inhibiting the autophosphorylation of the MET receptor upon binding of its ligand, hepatocyte growth factor (HGF), or through ligand-independent activation due to genetic alterations.[3][4] This blockade prevents the activation of downstream signaling



cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.[2][4][12]





Click to download full resolution via product page

**Caption:** Simplified MET signaling pathway and the inhibitory action of **Tepotinib**.

## **Experimental Protocols**

# Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from Tumor Tissue

This protocol outlines the steps for generating lung cancer organoids from fresh tumor biopsies.[1]

#### Materials:

- Fresh tumor tissue (at least 50 mg)[13]
- Advanced DMEM/F12 medium
- HEPES buffer
- GlutaMAX supplement
- Penicillin-Streptomycin
- Collagenase Type II
- Dispase
- DNase I
- Fetal Bovine Serum (FBS)
- Matrigel® (growth factor reduced)
- Organoid culture medium (see recipe below)
- Cell strainers (70 μm)
- Conical tubes (15 mL and 50 mL)



- Centrifuge
- Incubator (37°C, 5% CO2)
- Sterile cell culture plates (24-well)

#### Organoid Culture Medium Recipe:

| Component         | Stock Concentration | Final Concentration |
|-------------------|---------------------|---------------------|
| Advanced DMEM/F12 | -                   | Base                |
| B27 Supplement    | 50x                 | 1x                  |
| N2 Supplement     | 100x                | 1x                  |
| HEPES             | 1 M                 | 10 mM               |
| Penicillin-Strep  | 100x                | 1x                  |
| GlutaMAX          | 100x                | 1x                  |
| Human EGF         | 100 μg/mL           | 50 ng/mL            |
| Human FGF-10      | 100 μg/mL           | 100 ng/mL           |
| Human Noggin      | 500 μg/mL           | 100 ng/mL           |
| R-spondin1        | Conditioned medium  | 10% (v/v)           |
| A83-01            | 10 mM               | 500 nM              |
| Y-27632 (ROCKi)   | 10 mM               | 10 μΜ               |

#### Procedure:

• Tissue Digestion: a. Wash the tumor tissue with cold PBS. b. Mince the tissue into small pieces (~1-2 mm³) using sterile scalpels. c. Transfer the minced tissue to a 15 mL conical tube containing a digestion solution of Collagenase Type II (1 mg/mL), Dispase (1 U/mL), and DNase I (100 U/mL) in Advanced DMEM/F12. d. Incubate at 37°C for 30-60 minutes with gentle agitation. e. Neutralize the digestion by adding an equal volume of Advanced



DMEM/F12 with 10% FBS. f. Filter the cell suspension through a 70  $\mu$ m cell strainer. g. Centrifuge the filtered suspension at 300 x q for 5 minutes.

- Organoid Seeding: a. Discard the supernatant and resuspend the cell pellet in a small volume of cold Matrigel®. b. Carefully dispense 50 μL domes of the Matrigel®-cell suspension into the center of pre-warmed 24-well plate wells.[14] c. Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel® domes. d. Gently add 500 μL of organoid culture medium to each well.
- Organoid Culture and Maintenance: a. Culture the organoids at 37°C in a 5% CO2 incubator.
   b. Replace the culture medium every 2-3 days. c. Monitor organoid growth using a brightfield microscope. Organoids should become visible within 7-14 days.
- Organoid Passaging: a. Once organoids are large and dense, they can be passaged. b.
   Mechanically dissociate the Matrigel® dome and organoids using a P1000 pipette. c.
   Centrifuge the organoid fragments at 200 x g for 5 minutes. d. Resuspend the pellet in fresh Matrigel® and re-plate as described in step 2.

## **Protocol 2: Tepotinib Drug Response Testing in PDOs**

This protocol describes a high-throughput method for assessing the sensitivity of PDOs to **Tepotinib**.[14]

#### Materials:

- Established patient-derived organoid cultures
- Tepotinib (stock solution in DMSO)
- Organoid culture medium
- 384-well opaque-bottom plates[15]
- CellTiter-Glo® 3D Cell Viability Assay
- Luminometer
- Multichannel pipette or liquid handling robot



#### Procedure:

- Organoid Preparation and Seeding: a. Harvest mature organoids and mechanically dissociate them into smaller fragments. b. Perform a cell count to normalize seeding density. c. Resuspend the organoid fragments in Matrigel® at a concentration that will yield approximately 300 fragments per well.[7] d. Seed 10 μL of the organoid-Matrigel® suspension into each well of a 384-well plate. e. Incubate at 37°C for 20 minutes to solidify the Matrigel®. f. Add 40 μL of organoid culture medium to each well.
- Tepotinib Treatment: a. Prepare a serial dilution of Tepotinib in organoid culture medium. A suggested concentration range is 0.01 nM to 10 μM. Include a DMSO vehicle control. b. Add 10 μL of the diluted Tepotinib or vehicle control to the appropriate wells. c. Incubate the plate at 37°C, 5% CO2 for 5-7 days.[7]
- Cell Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. b. Add 30 μL of CellTiter-Glo® 3D reagent to each well. c. Mix on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
- Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the
  dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -Variable slope (four parameters)). c. Calculate the half-maximal inhibitory concentration
  (IC50) value.

## **Experimental Workflow and Data Presentation**

The following diagram illustrates the overall workflow for **Tepotinib** drug response testing using PDOs.





Click to download full resolution via product page

**Caption:** Workflow for **Tepotinib** drug response testing in patient-derived organoids.



## **Quantitative Data Summary**

The following tables present representative data from **Tepotinib** drug response screening in a panel of NSCLC patient-derived organoids with different MET alterations.

Table 1: Characteristics of NSCLC Patient-Derived Organoid Lines

| Organoid Line | Patient ID | Histology      | Key Genetic<br>Alterations |
|---------------|------------|----------------|----------------------------|
| PDO-1         | P001       | Adenocarcinoma | METex14 skipping           |
| PDO-2         | P002       | Adenocarcinoma | MET amplification          |
| PDO-3         | P003       | Squamous Cell  | KRAS G12C, MET wt          |
| PDO-4         | P004       | Adenocarcinoma | EGFR L858R, MET wt         |

Table 2: Tepotinib Dose-Response Data in NSCLC Organoids

| Organoid Line | Tepotinib IC50 (nM) | 95% Confidence<br>Interval (nM) | R <sup>2</sup> of Curve Fit |
|---------------|---------------------|---------------------------------|-----------------------------|
| PDO-1         | 8.5                 | 6.2 - 11.7                      | 0.98                        |
| PDO-2         | 15.2                | 11.8 - 19.5                     | 0.97                        |
| PDO-3         | > 10,000            | -                               | N/A                         |
| PDO-4         | > 10,000            | -                               | N/A                         |

Table 3: Effect of **Tepotinib** on Cell Viability at 100 nM Concentration



| Organoid Line | % Viability vs. Vehicle Control (Mean ± SD) |
|---------------|---------------------------------------------|
| PDO-1         | 15.3 ± 3.1                                  |
| PDO-2         | 35.8 ± 4.5                                  |
| PDO-3         | 95.2 ± 5.8                                  |
| PDO-4         | 98.1 ± 4.2                                  |

## Conclusion

The use of patient-derived organoids provides a powerful platform for preclinical evaluation of targeted therapies like **Tepotinib**. The protocols and data presented here offer a framework for researchers to establish their own organoid-based drug screening assays. The results demonstrate the high sensitivity of organoids with MET alterations to **Tepotinib**, highlighting the potential of this model system to predict clinical responses and guide personalized treatment strategies in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protocol for generation of lung adenocarcinoma organoids from clinical samples PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Assessment of the potential of the MET inhibitor tepotinib to affect the pharmacokinetics of CYP3A4 and P-gp substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure—response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. targetedonc.com [targetedonc.com]







- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. uhs.nhs.uk [uhs.nhs.uk]
- 10. KRAS-mutant non-small cell lung cancer (NSCLC) therapy based on tepotinib and omeprazole combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. merckgroup.com [merckgroup.com]
- 13. Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ncoda.org [ncoda.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Tepotinib Organoid Culture in Drug Response Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684694#tepotinib-organoid-culture-for-drug-response-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com